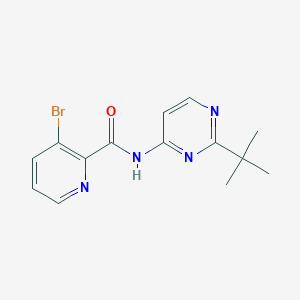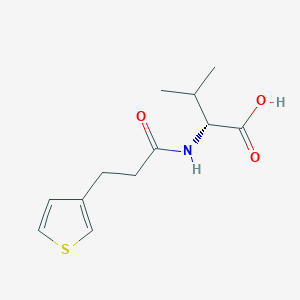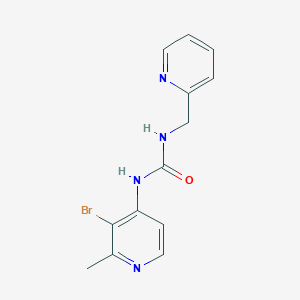
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring, a tert-butyl group attached to the pyrimidine ring, and a carboxamide functional group
準備方法
The synthesis of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with 2-tert-butylpyrimidin-4-amine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the third position of the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for these transformations.
-
Reduction Reactions: : Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF), leading to the formation of corresponding amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce N-oxide derivatives.
科学的研究の応用
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide has several scientific research applications, including:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
-
Medicine: : Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a starting point for the design of new drugs with improved efficacy and safety profiles.
-
Industry: : In the industrial sector, the compound is used in the development of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it suitable for various applications in different industries.
作用機序
The mechanism of action of 3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide can be compared with other similar compounds, such as:
-
N-(pyridin-2-yl)amides: : These compounds share a similar pyridine carboxamide structure but lack the bromine and tert-butyl substituents. They are also studied for their biological activities and synthetic applications .
-
3-bromoimidazo[1,2-a]pyridines: : These compounds contain a bromine atom and an imidazo[1,2-a]pyridine core. They are synthesized from similar starting materials and have diverse medicinal applications .
-
Indole derivatives: : Indole derivatives are another class of compounds with diverse biological activities. They share some structural similarities with pyridine derivatives and are used in various therapeutic applications .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
3-bromo-N-(2-tert-butylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)13-17-8-6-10(19-13)18-12(20)11-9(15)5-4-7-16-11/h4-8H,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKYFYRIHXQRBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)

![4-[6-[4-(5-Fluoropentyl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6623477.png)
![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
![(2S)-2-[[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]amino]-2-phenylacetic acid](/img/structure/B6623483.png)


![3-(6-Tert-butylpyridazin-3-yl)-1-[[1-(hydroxymethyl)cyclopropyl]methyl]-1-methylurea](/img/structure/B6623505.png)



![(2-cyclopropyl-1H-pyrrol-3-yl)-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6623538.png)
